(1-(2-aMinoethyl)cyclopentyl)Methanol
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Overview
Description
(1-(2-Aminoethyl)cyclopentyl)methanol is an organic compound with the molecular formula C8H17NO It is a cyclopentane derivative with an aminoethyl group and a hydroxymethyl group attached to the cyclopentane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-(2-Aminoethyl)cyclopentyl)methanol typically involves the reaction of cyclopentanone with ethylenediamine, followed by reduction. The general steps are as follows:
Formation of the Intermediate: Cyclopentanone reacts with ethylenediamine to form an imine intermediate.
Reduction: The imine intermediate is then reduced using a reducing agent such as sodium borohydride or lithium aluminum hydride to yield this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
(1-(2-Aminoethyl)cyclopentyl)methanol can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid or an aldehyde.
Reduction: The amino group can be reduced to an amine.
Substitution: The hydroxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles such as halides or alkoxides can be used for substitution reactions.
Major Products
Oxidation: Oxidation of the hydroxymethyl group can yield (1-(2-Aminoethyl)cyclopentyl)carboxylic acid or (1-(2-Aminoethyl)cyclopentyl)aldehyde.
Reduction: Reduction of the amino group can yield (1-(2-Aminoethyl)cyclopentyl)amine.
Substitution: Substitution reactions can yield various derivatives depending on the nucleophile used.
Scientific Research Applications
(1-(2-Aminoethyl)cyclopentyl)methanol has several applications in scientific research, including:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biological molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (1-(2-Aminoethyl)cyclopentyl)methanol involves its interaction with specific molecular targets and pathways. The aminoethyl group can interact with biological receptors, while the hydroxymethyl group can undergo metabolic transformations. These interactions and transformations can lead to various biological effects, which are the subject of ongoing research.
Comparison with Similar Compounds
Similar Compounds
(1-(2-Aminoethyl)cyclohexyl)methanol: A similar compound with a cyclohexane ring instead of a cyclopentane ring.
(1-(2-Aminoethyl)cyclopropyl)methanol: A similar compound with a cyclopropane ring.
(1-(2-Aminoethyl)cyclobutyl)methanol: A similar compound with a cyclobutane ring.
Uniqueness
(1-(2-Aminoethyl)cyclopentyl)methanol is unique due to its specific ring size and the presence of both an aminoethyl and a hydroxymethyl group
Properties
Molecular Formula |
C8H17NO |
---|---|
Molecular Weight |
143.23 g/mol |
IUPAC Name |
[1-(2-aminoethyl)cyclopentyl]methanol |
InChI |
InChI=1S/C8H17NO/c9-6-5-8(7-10)3-1-2-4-8/h10H,1-7,9H2 |
InChI Key |
OGVHJZCZSKLABP-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)(CCN)CO |
Origin of Product |
United States |
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